molecular formula C17H14N4O2 B2745333 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1172451-61-4

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2745333
CAS No.: 1172451-61-4
M. Wt: 306.325
InChI Key: IGFLOJLPMDPUCT-UHFFFAOYSA-N
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Description

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one core, a pyridine ring, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves the construction of the pyrrolidin-2-one ring followed by the introduction of the oxadiazole and pyridine moieties. One common synthetic route includes:

    Formation of the pyrrolidin-2-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the pyridine ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

1-phenyl-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse biological properties.

    Pyridine derivatives: These compounds feature the pyridine ring and are widely used in medicinal chemistry.

The uniqueness of this compound lies in its combination of these three moieties, which may result in unique biological activities and applications.

Properties

IUPAC Name

1-phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-10-13(11-21(15)14-4-2-1-3-5-14)16-19-17(23-20-16)12-6-8-18-9-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLOJLPMDPUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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